molecular formula C₂₀H₂₁D₃N₂O₃ B022115 Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)- CAS No. 78549-61-8

Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)-

Cat. No. B022115
CAS RN: 78549-61-8
M. Wt: 340.4 g/mol
InChI Key: BSRUJCFCZKMFMB-YGHPHNMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cinchonan-3,9-diol, 6’-methoxy-, (8alpha,9R)-” is a natural product found in Cinchona calisaya, Ciliosemina pedunculata, and Cinchona officinalis . It is a cinchona alkaloid . The molecular formula of this compound is C20H24N2O2 .


Molecular Structure Analysis

The molecular structure of “Cinchonan-3,9-diol, 6’-methoxy-, (8alpha,9R)-” is quite complex. The molecular formula is C20H24N2O2 . The compound contains a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains a methoxy group (-OCH3) and a diol group (-OH), which contribute to its chemical properties .

Scientific Research Applications

Synthesis and Reactivity

Hydroxyquinones, including 3-hydroxyquinine, are a very interesting class of quinoid compounds. They are found in nature in great variety and exhibit unique biological activity . The synthesis of hydroxyquinones involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst . The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions .

Biological Activity

Hydroxyquinones are known for their diverse biological activity. They are found in nature and many of them exhibit interesting biological activity . For example, hydroxynaphthoquinone, a simple hydroxyquinone, is the main component of a natural dye . Conocurvone, a complex hydroxynaphthoquinone, is a potential anti-HIV agent .

Pharmaceutical Formulations

Hydroquinone is a skin-lightening agent used as an active ingredient in topical dermatological formulations prescribed for treating cutaneous diseases caused by hyperpigmentation . A gel topical formulation containing 4% (w/w) hydroquinone was analyzed through a developed method for determination of dosage and oxidation traces, and a content of 3.53 ± 0.095% (w/w) was found with no indications of degradation .

Toxicological Aspects

Despite being widely used, some toxicological aspects have been associated with products containing hydroquinone, mainly due to overdosage and long-term use combined with the easy oxidation of hydroquinone .

Malaria Treatment

3-hydroxyquinine has been used in the treatment of malaria. However, its efficacy could potentially be reduced while increasing toxicity, since 3-hydroxyquinine has higher toxicity and lower anti-malarial activity than quinine .

Interactions with Other Drugs

Interactions with other drugs such as ritonavir have been described, with concurrent administration of these drugs leading to marked elevations in plasma levels of quinine .

Mechanism of Action

Target of Action

3-Hydroxyquinine, a metabolite of quinine, primarily targets the malaria parasite Plasmodium falciparum . The compound is toxic to the parasite and interferes with its ability to break down and digest hemoglobin .

Mode of Action

The theorized mechanism of action for 3-hydroxyquinine and related anti-malarial drugs is that these drugs are toxic to the malaria parasite . Specifically, these drugs interfere with the parasite’s ability to break down and digest hemoglobin . This disruption in the parasite’s metabolism leads to its eventual death and clearance from the host’s body.

Biochemical Pathways

It is known that the compound is involved in the metabolism of the malaria parasite, particularly in the breakdown and digestion of hemoglobin

Pharmacokinetics

3-Hydroxyquinine is primarily eliminated via hepatic biotransformation . Approximately 20% of quinine, the parent compound of 3-hydroxyquinine, is excreted unchanged in urine . The half-life of quinine is approximately 18 hours . The clearance rates are 0.17 L/h/kg for healthy individuals and 0.09 L/h/kg for patients with uncomplicated malaria .

Result of Action

The primary result of 3-hydroxyquinine’s action is the clearance of the malaria parasite from the host’s body . By disrupting the parasite’s ability to break down and digest hemoglobin, 3-hydroxyquinine causes the death of the parasite . This leads to the resolution of the malaria infection.

Action Environment

The action of 3-hydroxyquinine can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of 3-hydroxyquinine. In one study, concurrent administration of nevirapine and quinine led to significant reductions in the plasma levels of quinine and elevated plasma levels of 3-hydroxyquinine . This could potentially reduce the efficacy of quinine while increasing toxicity, since 3-hydroxyquinine has higher toxicity and lower anti-malarial activity .

properties

IUPAC Name

(3S,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRUJCFCZKMFMB-YGHPHNMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@]4(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316798
Record name 3-Hydroxyquinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)-

CAS RN

78549-61-8
Record name 3-Hydroxyquinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78549-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyquinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078549618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyquinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYQUININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D7695509M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)-
Reactant of Route 2
Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)-
Reactant of Route 3
Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)-
Reactant of Route 4
Reactant of Route 4
Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)-
Reactant of Route 5
Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)-
Reactant of Route 6
Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)-

Q & A

Q1: What is the primary metabolic pathway of quinine in humans?

A1: The primary metabolic pathway of quinine in humans is 3-hydroxylation, resulting in the formation of 3-hydroxyquinine. [, , ] This metabolic process is predominantly mediated by the cytochrome P450 enzyme, specifically CYP3A4. [, , ]

Q2: Which cytochrome P450 (CYP) enzyme is primarily responsible for the formation of 3-hydroxyquinine?

A2: CYP3A4 is the major enzyme responsible for the 3-hydroxylation of quinine, leading to the formation of 3-hydroxyquinine. [, , , ] While CYP2C19 also plays a minor role, other CYP isoforms seem to have negligible involvement in this metabolic pathway. []

Q3: What is the significance of 3-hydroxyquinine in the context of quinine's antimalarial activity?

A3: 3-Hydroxyquinine, the major metabolite of quinine, also contributes to its antimalarial activity. [, ] This highlights the importance of understanding the factors influencing 3-hydroxyquinine formation and its levels in the body.

Q4: How do liver diseases impact the metabolism of quinine and 3-hydroxyquinine?

A4: Studies show that patients with liver diseases exhibit compromised metabolism of quinine, leading to increased levels of quinine and decreased levels of 3-hydroxyquinine compared to healthy individuals. [] This suggests a need to adjust quinine dosage in patients with compromised liver function, especially those with malaria, to avoid potential toxicity.

Q5: How do antimalarial drugs like doxycycline, primaquine, and tetracycline affect quinine metabolism?

A5: These antimalarial drugs have been shown to inhibit quinine 3-hydroxylation to varying degrees. Doxycycline exhibits the most potent inhibition, followed by primaquine and tetracycline. [] This interaction could potentially lead to altered quinine levels when co-administered with these drugs.

Q6: Can rifampin be co-administered with quinine for malaria treatment?

A6: Despite initially shorter parasite clearance times observed in patients receiving both rifampin and quinine, the combination led to significantly higher recrudescence rates compared to quinine alone. [] This negative impact on cure rates is attributed to rifampin’s ability to enhance quinine’s metabolic clearance, leading to significantly lower quinine plasma concentrations. [] Therefore, rifampin is not recommended for co-administration with quinine.

Q7: How does co-administration of quinine with CYP3A4 inhibitors like ketoconazole, troleandomycin, and ritonavir impact quinine levels?

A7: Co-administration with potent CYP3A4 inhibitors like ketoconazole, troleandomycin, and ritonavir has been shown to significantly increase plasma concentrations of quinine. [, , , , ] This interaction necessitates careful consideration and potential dosage adjustments when these drugs are used concurrently with quinine.

Q8: Do herbal supplements like grapefruit juice, black cohosh, grape seed extract, green tea extract, and ginseng impact quinine metabolism?

A8: While black cohosh and ginseng showed minimal impact, grapefruit juice and green tea extract demonstrated significant inhibition of CYP3A4 activity, potentially affecting the metabolism of drugs like quinine. [, ] Grape seed extract exhibited variable inhibition, suggesting potential product-specific effects. []

Q9: Does the CYP3A5 genotype influence quinine metabolism?

A9: Yes, studies show a significant association between the CYP3A5 genotype and quinine 3-hydroxylation. [] Individuals with high CYP3A5 expression tend to metabolize quinine faster, highlighting the role of pharmacogenetics in quinine disposition. [, , ]

Q10: How does sex affect the pharmacokinetics of quinine?

A10: Women generally display higher quinine bioavailability than men, despite being faster metabolizers. [] This emphasizes the influence of sex on quinine disposition and highlights the complex interplay of factors affecting drug response.

Q11: What are some analytical techniques employed for quantifying quinine and 3-hydroxyquinine in biological samples?

A11: High-performance liquid chromatography (HPLC) is a widely utilized technique for measuring quinine and 3-hydroxyquinine concentrations in various biological matrices. [, , , , , , , ] Methods employing gas chromatography-mass spectrometry have also been used to identify urinary metabolites of quinine. []

Q12: How effective is the quinine/3-hydroxyquinine metabolic ratio as a marker for CYP3A induction compared to other markers?

A12: Studies indicate that the quinine/3-hydroxyquinine metabolic ratio is comparable in efficacy to midazolam clearance and the 4β-hydroxycholesterol/cholesterol ratio as a marker for CYP3A induction. [, ] Its advantage lies in requiring only a single blood sample for analysis. [, ]

Q13: What is the role of metabonomics in understanding variability in CYP3A4 induction?

A13: Metabonomics, utilizing techniques like 1H NMR spectroscopy, has shown potential in identifying metabolic signatures associated with CYP3A4 activity. [] Studies using metabonomic approaches have successfully predicted CYP3A4-mediated drug response, highlighting its future potential in personalized medicine. []

Q14: What is known about the structure of 3-hydroxyquinine?

A14: The structure of 3-hydroxyquinine has been confirmed through the synthesis and X-ray crystal structure analysis of its 9-aceto analogue. [] This confirmation sheds light on the stereochemistry of this important metabolite.

Q15: Have any new urinary metabolites of quinine been identified in humans?

A15: Research using methane chemical ionization gas chromatography-mass spectrometry has led to the identification of six new urinary metabolites of quinine in humans. [] These findings contribute to a more complete understanding of quinine metabolism in the body.

Q16: What is the role of aldehyde oxidase in the metabolism of cinchona alkaloids like quinine?

A16: Aldehyde oxidase, particularly in rabbit liver, plays a significant role in the oxidative metabolism of cinchona alkaloids, including quinine. [] This metabolic pathway involves the oxidation of these alkaloids at carbon 2 of the quinoline ring, forming the corresponding lactams. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.